Gonyauline

Description

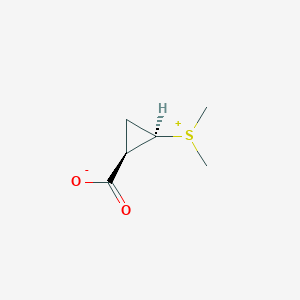

Structure

2D Structure

3D Structure

Properties

CAS No. |

125559-51-5 |

|---|---|

Molecular Formula |

C6H10O2S |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

(1R,2R)-2-dimethylsulfoniocyclopropane-1-carboxylate |

InChI |

InChI=1S/C6H10O2S/c1-9(2)5-3-4(5)6(7)8/h4-5H,3H2,1-2H3/t4-,5+/m0/s1 |

InChI Key |

BSFOBFUZLFYTEX-CRCLSJGQSA-N |

SMILES |

C[S+](C)C1CC1C(=O)[O-] |

Isomeric SMILES |

C[S+](C)[C@@H]1C[C@@H]1C(=O)[O-] |

Canonical SMILES |

C[S+](C)C1CC1C(=O)[O-] |

Other CAS No. |

125559-51-5 |

Synonyms |

gonyauline S-methyl-cis-2-(methylthio)cyclopropanecarboxylic acid |

Origin of Product |

United States |

Gonyauline Biosynthesis and Production

Biological Origin and Producer Organisms

The primary source of gonyauline is a specific group of marine microorganisms known for their complex metabolisms and ecological significance.

Dinoflagellate Species as Primary Producers

This compound is exclusively known to be produced by the dinoflagellate Gonyaulax polyedra, now also referred to as Lingulodinium polyedrum. These unicellular algae are a significant component of marine phytoplankton and are famously associated with the phenomenon of bioluminescence and the formation of red tides. The production of this compound is an intriguing aspect of the unique biochemistry of this species.

| Producer Organism | Phylum | Common Name | Key Characteristics |

| Gonyaulax polyedra (Lingulodinium polyedrum) | Dinoflagellata | Dinoflagellate | Bioluminescent, forms red tides, possesses a circadian clock influenced by this compound. |

Cultivation and Isolation Strategies for Biosynthetic Studies

To investigate the biosynthesis of this compound, controlled cultivation of Gonyaulax polyedra is essential. Researchers typically grow this dinoflagellate in specialized seawater-based media, such as the f/2 medium, under controlled light and temperature cycles that mimic its natural environment. These axenic or unialgal cultures provide a consistent source of cells for biochemical analysis.

The isolation of this compound for structural elucidation and biosynthetic studies involves the extraction of Gonyaulax polyedra cells, followed by a series of chromatographic fractionation steps. The circadian rhythm of bioluminescence in the organism itself has been ingeniously used as a bioassay to track the active substance during the purification process.

Precursor Incorporation and Metabolic Pathways

The formation of this compound's distinct chemical structure, featuring a cyclopropane (B1198618) ring, points to a specialized biosynthetic pathway.

Role of Dimethylsulfoniopropionate (DMSP) in this compound Biogenesis

A substantial body of evidence points to Dimethylsulfoniopropionate (DMSP) as a key precursor in the biosynthesis of this compound. DMSP is a ubiquitous organosulfur compound in marine environments, produced in large quantities by many marine algae, including dinoflagellates. It plays a crucial role as an osmolyte, cryoprotectant, and antioxidant. The biosynthesis of DMSP itself originates from the amino acid methionine through a series of enzymatic reactions referred to as the "methionine cascade". It is hypothesized that this compound represents a further metabolic conversion of DMSP within Gonyaulax polyedra.

Proposed Biosynthetic Intermediates and Reaction Mechanisms

While the complete biosynthetic pathway of this compound has not been definitively elucidated, scientific evidence and biochemical principles allow for the proposal of a plausible sequence of events. The conversion of the linear DMSP molecule into the cyclic structure of this compound is a key transformation.

The formation of the cyclopropane ring is a chemically challenging step. One proposed mechanism involves the activation of the DMSP molecule, possibly through the involvement of S-adenosyl methionine (SAM), a common donor of methyl groups and a key player in various biosynthetic pathways. The cyclization could proceed through a carbocation, carbanion, or radical intermediate, leading to the formation of the three-membered ring.

Table of Proposed Biosynthetic Steps:

| Step | Proposed Reaction | Key Precursor/Intermediate | Potential Cofactors/Enzymes |

| 1 | Conversion of Methionine to DMSP | Methionine | S-adenosyl methionine (SAM) |

| 2 | Activation of DMSP | Dimethylsulfoniopropionate (DMSP) | ATP, SAM |

| 3 | Cyclopropanation | Activated DMSP derivative | Cyclopropane synthase-like enzyme |

| 4 | Carboxylation/Methylation | Cyclopropane intermediate | Carboxylase, Methyltransferase (SAM) |

Enzymatic Pathways in this compound Synthesis

The specific enzymes that catalyze the conversion of DMSP to this compound in Gonyaulax polyedra remain to be identified and characterized. However, based on the proposed biosynthetic pathway, several classes of enzymes are likely to be involved. These may include:

Methyltransferases: Enzymes that utilize S-adenosyl methionine (SAM) to transfer methyl groups are crucial for the formation of DMSP from methionine and potentially for the final methylation step in this compound synthesis.

Cyclopropane Synthases: A specialized enzyme, possibly a novel type of synthase, would be required to catalyze the formation of the cyclopropane ring from a DMSP-derived intermediate. While cyclopropane fatty acid synthases are known in bacteria, the enzyme responsible for this compound's unique structure is likely to be distinct.

Oxidoreductases and Lyases: Other enzymes, such as oxidoreductases and lyases, may be involved in modifying the DMSP molecule to facilitate cyclization and subsequent chemical modifications.

Further research, including genomic and transcriptomic analyses of Gonyaulax polyedra, coupled with enzymatic assays using labeled precursors, will be necessary to fully uncover the intricate enzymatic machinery responsible for the biosynthesis of this remarkable natural product.

Molecular and Genetic Regulation of Biosynthesis

The biological production of complex marine natural products like this compound is a tightly regulated process encoded within the organism's genome. Understanding this regulation requires a multi-faceted approach, from identifying the core genes to analyzing their expression patterns.

The biosynthesis of secondary metabolites in microorganisms is typically orchestrated by a set of genes physically grouped together in the genome, known as a biosynthetic gene cluster (BGC). nih.gov These clusters contain the code for the core enzymes, such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), as well as the "tailoring" enzymes that modify the core structure to produce the final natural product. nih.gov

The study of natural products from dinoflagellates, the likely producers of this compound, presents unique challenges due to the massive size and complex organization of their genomes compared to other eukaryotes. nih.gov Dinoflagellate genomes can be thousands of times larger than human genomes and have a distinctive chromatin structure. nih.gov Despite these hurdles, advances in genome sequencing and bioinformatics tools have enabled the mining of these genomes for BGCs. nih.govresearchgate.net While the specific biosynthetic gene cluster for this compound has not yet been reported, its discovery would likely follow established genome mining protocols. This involves sequencing the genome of the producing organism and using bioinformatics to search for sequences homologous to known biosynthesis genes. researchgate.net The identification of a putative BGC is the crucial first step in fully elucidating the enzymatic reactions that constitute the this compound biosynthetic pathway. researchgate.net

Table 1: Common Approaches for Gene Identification in Natural Product Biosynthesis

| Method | Description | Application to this compound |

|---|---|---|

| Genome Mining | Using bioinformatics to search sequenced genomes for genes or gene clusters known to be involved in secondary metabolite synthesis. researchgate.net | This would be the primary method to identify the putative this compound BGC in its producer organism. |

| Homology Searching | Using the known sequence of a gene from one BGC to find similar genes in other organisms. mdpi.com | If a key enzyme from a similar pathway is known, its sequence could be used to probe the this compound producer's genome. |

| Transcriptome Analysis | Identifying genes that are highly expressed when the organism is producing the compound of interest. | This can help pinpoint candidate genes within a large genomic region for further study. |

Transcriptomics (the study of all RNA molecules) and proteomics (the study of all proteins) are powerful tools for understanding the regulation of natural product biosynthesis. mdpi.com By comparing the gene expression and protein profiles of an organism under producing versus non-producing conditions, researchers can identify which enzymes and regulatory factors are directly involved in the creation of a specific compound. nih.govmdpi.com

For this compound, a research strategy would involve analyzing the transcriptome and proteome of the producer organism at various life stages or under different environmental conditions known to influence production. Genes and proteins that show a significant increase in expression or abundance concurrently with this compound accumulation would be considered strong candidates for involvement in its biosynthetic pathway. mdpi.com This integrated "omics" approach provides a dynamic view of the biosynthetic process and can reveal how the organism controls the production of the compound in response to internal or external signals. ouc.edu.cn These methods have been successfully applied to understand metabolite production in a wide range of organisms, from fungi to walnuts. mdpi.commdpi.com

Once a BGC for a natural product is identified, its functional characterization can be challenging if the native producer is difficult to cultivate or genetically manipulate, which is often the case for marine microorganisms like dinoflagellates. nih.govmdpi.com A powerful solution is heterologous expression, which involves cloning the entire BGC and transferring it into a more tractable host organism, such as E. coli or yeast. nih.govrsc.orgnih.gov Successful expression in a new host confirms the function of the BGC and can enable a more reliable and scalable production of the natural product. rsc.org

The heterologous expression of large BGCs from marine microbes can be complex, facing challenges such as ensuring the host can supply the correct precursor molecules, that the enzymes fold correctly, and that gene expression is properly regulated. nih.govmdpi.com Despite these difficulties, heterologous expression is a key strategy not only for producing valuable compounds but also for pathway engineering. rsc.org By expressing the this compound BGC in a suitable host, it would become possible to manipulate the genes to understand the function of each enzyme.

Chemoenzymatic and Synthetic Approaches to this compound and Analogs

Beyond biological production in native or heterologous hosts, laboratory synthesis provides a route to access this compound and to create novel variations of its structure.

The total synthesis of complex natural products is a significant challenge in organic chemistry that drives the development of new synthetic methods. frontiersin.org Molecules isolated from nature often feature a high degree of structural complexity, including multiple stereocenters, sensitive functional groups, and unique ring systems, which are difficult to construct selectively in a laboratory setting. reddit.comamanote.com

While a total synthesis of this compound has not been reported in the literature, its structure would likely present formidable challenges to synthetic chemists. Key difficulties often include:

Stereochemical Control: Achieving the correct three-dimensional arrangement of atoms at multiple chiral centers.

Functional Group Compatibility: Protecting and deprotecting sensitive functional groups throughout a multi-step synthesis. researchgate.net

Efficiency and Yield: Developing a synthetic route that is efficient enough to produce meaningful quantities of the final product, which is a common bottleneck in process chemistry. news-medical.net

Overcoming these hurdles requires innovative synthetic strategies and often involves dozens of distinct chemical steps. frontiersin.orgnews-medical.net

Combinatorial biosynthesis is a powerful technique that merges genetic engineering with synthetic chemistry to create novel natural product analogs. researchgate.nettaylorfrancis.com This approach relies on the modular nature of many biosynthetic pathways. By swapping, deleting, or modifying the enzymes (or domains of enzymes) within an engineered BGC, scientists can alter the final chemical structure produced. researchgate.net

This strategy offers a compelling alternative to total chemical synthesis for generating molecular diversity. taylorfrancis.com Once the this compound BGC is identified and functionally expressed in a heterologous host, combinatorial biosynthesis could be applied. For example, researchers could introduce methyltransferases, halogenases, or glycosyltransferases from other pathways to decorate the this compound core, or alter the core synthase enzymes to incorporate different building blocks. This could generate a library of this compound analogs, which could then be screened for improved or novel biological activities. This approach leverages nature's enzymatic machinery to explore chemical space that is often inaccessible through traditional synthetic methods. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

Ecological and Biological Roles of Gonyauline

Endogenous Regulation of Circadian Rhythms

The most well-documented role of gonyauline is its function as an internal modulator of the circadian clock, the endogenous oscillator that governs daily rhythms in organisms. nih.gov In dinoflagellates, this clock orchestrates a variety of physiological processes, from photosynthesis to the captivating display of bioluminescence. tib.euresearchgate.net

The bioluminescence of many dinoflagellate species, including L. polyedra, is not constant but follows a robust circadian rhythm, with light emission being thousands of times brighter during the night phase than the day phase. photobiology.infogeneseo.edu This rhythm persists even under constant environmental conditions, a hallmark of control by an endogenous clock. photobiology.info

Research on extracts from L. polyedra revealed the presence of a substance that could alter the period of this bioluminescence rhythm. nih.gov Through bioassay-guided fractionation, this substance was isolated and identified as this compound. The addition of this compound to cultures of L. polyedra was shown to accelerate the circadian clock, causing a shortening of its natural period. nih.gov Synthetic this compound confirmed this period-shortening effect, establishing it as a key endogenous molecule involved in the regulation of the clock's timing. nih.govrsc.org The rhythm of bioluminescence, therefore, serves as a direct, observable output of the clock's pacing, which is influenced by the cellular concentration of this compound.

Table 1: Effect of Endogenous this compound on the Circadian Period of Lingulodinium polyedra

| Compound | Source | Biological Effect | Assay |

| This compound | Isolated from L. polyedra extracts | Accelerates the circadian clock | Shortens the period of the bioluminescence rhythm nih.gov |

| Synthetic this compound | Laboratory synthesis | Confirms period-shortening effect | Mimics the activity of the natural compound nih.gov |

The circadian clock in dinoflagellates is enigmatic and appears to diverge significantly from the well-characterized transcriptional-translational feedback loops found in most other eukaryotes. frontiersin.orgnih.gov In L. polyedra, the circadian control of bioluminescence occurs primarily at the translational level. nih.gov While the messenger RNA (mRNA) levels for key proteins like luciferase and luciferin-binding protein (LBP) remain constant throughout the day-night cycle, the actual synthesis of these proteins is rhythmic, peaking during the night. photobiology.infonih.gov

This compound exerts its period-shortening effect by interacting with this unique clock mechanism. While the precise molecular target of this compound has not been definitively identified, it is understood to be a chemical messenger that influences the core oscillator. nih.gov The clock, in turn, regulates the rhythmic synthesis of proteins in specialized organelles called scintillons, which are responsible for the bioluminescent flashes. nih.govmdpi.commdpi.com These flashes are triggered by a pH drop, often caused by mechanical stimulation, which releases luciferin from LBP to be catalyzed by luciferase. nih.govmdpi.com The entire process, from the timing of protein synthesis to the potential for light emission, is under the control of the circadian clock, which is itself modulated by endogenous substances like this compound. tib.eunih.gov

While this compound has been identified in L. polyedra, the mechanisms of circadian control can vary among different dinoflagellate species, suggesting that the role and impact of such regulatory molecules may also differ.

Lingulodinium polyedra : As discussed, this species employs a translational control mechanism. The amounts of luciferase, LBP, and the substrate luciferin are all under circadian control, with their levels increasing dramatically at the beginning of the night phase and decreasing by dawn. nih.govmdpi.com The number of scintillons, the organelles containing these components, also varies on a daily basis. semanticscholar.org A molecule like this compound directly influences the timing of this entire synthesis and degradation cycle.

Pyrocystis lunula : In contrast, the circadian rhythm of bioluminescence in Pyrocystis is not regulated by changing the cellular quantity of the biochemical components. Studies have shown that the amounts of luciferase and the number of scintillons remain relatively constant over the 24-hour cycle. mdpi.com Instead, the rhythm is controlled by intracellular positioning. During the day, the scintillons are located in the center of the cell, away from the cell periphery where they would be susceptible to mechanical stimulation. mdpi.com At night, they migrate to the cell periphery, rendering the cell capable of producing bright flashes upon agitation.

This fundamental difference in regulatory strategy—translational control versus organelle translocation—highlights the diversity of circadian mechanisms in dinoflagellates. It implies that while a period-modulating compound like this compound is crucial in L. polyedra, other strains may rely on different regulatory molecules or pathways to control their rhythmic behaviors.

Contribution to Marine Biogeochemical Cycles

Beyond its role in cellular timekeeping, this compound is an organosulfur compound that participates in the vast and complex cycling of sulfur in marine environments. nih.govnih.gov Its chemical structure allows it to interact with microbial pathways that are central to the global sulfur cycle.

The marine sulfur cycle is largely driven by the production and metabolism of dimethylsulfoniopropionate (DMSP), an abundant osmolyte produced by phytoplankton. nih.govspringernature.comfrontiersin.org When metabolized by marine bacteria, DMSP is a major precursor to the climate-active gas dimethylsulfide (DMS), which plays a role in cloud formation. nih.govspringernature.com

This compound is a zwitterionic dimethylsulfonio compound, structurally related to DMSP. nih.govnih.gov Research has shown that this compound, which is also produced by dinoflagellates and haptophytes, can interfere with the microbial metabolism of DMSP. nih.gov It can serve as an alternative substrate for some marine bacteria, while in others, it acts as an inhibitor of the enzymes that break down DMSP to produce volatile sulfur compounds. nih.govnih.gov This interference directly links this compound to the DMSP-mediated flux of sulfur between the ocean and the atmosphere, making it a relevant, though less abundant, player in the global sulfur cycle. researchgate.net

Within the marine ecosystem, the cycling of organic sulfur is a critical pathway for nutrient transfer. nih.govnih.govunivie.ac.at Compounds like DMSP and this compound represent a significant pool of dissolved organic sulfur (DOS) available to marine microorganisms. researchgate.net The metabolism of these compounds by bacteria is a key transformation step. researchgate.net

The presence of this compound can modulate this process in a species-specific manner. For example, in the marine bacterium Ruegeria pomeroyi, the addition of this compound completely inhibits the formation of volatile sulfur compounds from DMSP. nih.govnih.gov However, in another bacterium, Halomonas sp., this compound has no significant effect on DMSP metabolism. nih.govnih.gov This differential impact demonstrates that this compound can alter the pathways of organic sulfur transformation, potentially shifting the balance between the release of volatile compounds like DMS and the assimilation of sulfur into bacterial biomass. nih.gov By influencing which bacterial species thrive and how they process available organosulfur compounds, this compound production by phytoplankton has the potential to shape the structure of microbial communities and the flow of sulfur within the marine food web. nih.govnih.govresearchgate.net

Table 2: Comparative Effect of this compound on DMSP Metabolism in Marine Bacteria

| Bacterial Strain | Effect of this compound on DMSP Metabolism | Implication for Sulfur Cycling |

| Ruegeria pomeroyi | Complete inhibition of volatile sulfur compound (e.g., DMS) formation nih.govnih.gov | Reduces the flux of climate-active gases from DMSP. |

| Halomonas sp. | No substantial effect observed nih.govnih.gov | DMSP metabolism proceeds, contributing to sulfur cycling. |

This compound is an endogenous chemical compound produced by the dinoflagellate Lingulodinium polyedra (previously known as Gonyaulax polyedra). This unique cyclopropanecarboxylic acid derivative plays a significant role in the internal processes of this marine microorganism, particularly in the regulation of its circadian rhythms. The influence of this compound extends to the organism's adaptation to its environment and may have broader implications for the structure of planktonic communities.

Role in Dinoflagellate Ecophysiology and Adaptation

This compound's primary known biological function is to shorten the period of the circadian clock in Lingulodinium polyedra. nih.govresearchgate.net The circadian clock is an internal timekeeping mechanism that allows organisms to anticipate and synchronize their biological activities with the daily environmental cycles of light and darkness. pyrofarms.com For phytoplankton like L. polyedra, these rhythms govern essential processes such as photosynthesis, nutrient uptake, cell division, and bioluminescence. pyrofarms.com

Bioluminescence in L. polyedra is under strong circadian control, with light emission being most intense during the night. pyrofarms.com This nocturnal light production is thought to be a defense mechanism against predators. The regulation of this energy-intensive process to occur only when it is most beneficial helps the organism conserve energy for other vital functions during the day. researchgate.net By influencing the timing of these circadian-regulated events, this compound contributes to the dinoflagellate's ability to efficiently manage its energy resources and adapt to the fluctuating conditions of its marine environment.

The modulation of the circadian rhythm by an internal compound like this compound allows for a fine-tuning of the organism's internal clock to resonate with the external environmental cycles. This resonance between the endogenous clock and the environment is crucial for competitive success in the planktonic world.

Potential Influence on Planktonic Community Structure

While the direct effects of isolated this compound on other planktonic organisms have not been extensively studied, its role as an exudate from Lingulodinium polyedra suggests a potential influence on the structure of planktonic communities. Chemical signaling and interactions are fundamental in shaping marine ecosystems. schweizerbart.denih.govnih.gov Phytoplankton release a variety of chemical compounds that can mediate interactions such as competition and predation.

Lingulodinium polyedra is known to form dense blooms, often referred to as red tides. wikipedia.org During these blooms, the high concentration of dinoflagellates leads to an increased release of various metabolic byproducts into the surrounding water. While this compound's primary role appears to be internal, its release as part of the dissolved organic matter from L. polyedra could contribute to the chemical milieu of the bloom environment.

The chemical exudates from dinoflagellate blooms can have allelopathic effects, inhibiting the growth of competing phytoplankton species. This chemical warfare can alter the species composition of the phytoplankton community, favoring the bloom-forming species. Furthermore, some chemical cues released by phytoplankton can affect the behavior and physiology of zooplankton grazers. schweizerbart.de These signals can deter feeding, thereby reducing predation pressure on the dinoflagellate population.

Although L. polyedra is known to produce other bioactive compounds, such as yessotoxins, the specific contribution of this compound to these broader ecological interactions remains an area for further research. wikipedia.orgmdpi.com The alteration of circadian rhythms in a dominant primary producer like L. polyedra could also have cascading effects on the temporal dynamics of the entire food web, influencing the daily vertical migration patterns of zooplankton that may graze upon them. researchgate.net The table below summarizes the known and potential roles of this compound.

| Role | Description | Supporting Evidence |

|---|---|---|

| Role in Dinoflagellate Ecophysiology and Adaptation | Shortens the period of the circadian clock in Lingulodinium polyedra, allowing for better synchronization of physiological processes (e.g., photosynthesis, bioluminescence) with environmental light-dark cycles. This enhances adaptive fitness and energy management. | Direct experimental evidence shows this compound shortens the circadian period. The adaptive benefits are inferred from the known advantages of a well-regulated circadian rhythm in phytoplankton. |

| Potential Influence on Planktonic Community Structure | As a component of the chemical exudates from Lingulodinium polyedra blooms, it may contribute to the overall chemical environment that can have allelopathic effects on competing phytoplankton or influence the behavior of grazers. | This role is speculative and based on the general principles of chemical ecology in plankton and the known impacts of L. polyedra blooms. There is no direct evidence of this compound's effect on other species. |

Advanced Analytical and Research Methodologies

Methodologies for Gonyauline Detection and Quantification

Accurate detection and quantification of this compound in complex biological and environmental matrices require sophisticated analytical techniques. Chromatographic and spectroscopic methods, alongside specialized bioassays, are commonly employed.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for the separation, detection, and quantification of this compound. HPLC allows for the separation of this compound from other compounds in a sample based on its physicochemical properties and interaction with a stationary phase chemyx.comthermofisher.com. This separation is a crucial first step, especially when dealing with complex extracts from marine organisms.

Coupling HPLC with Mass Spectrometry (LC-MS) provides a powerful tool for both identification and quantification. LC-MS combines the separation capability of HPLC with the mass analysis capabilities of MS, allowing for the detection of compounds based on their mass-to-charge ratio chemyx.comthermofisher.comrsc.org. Tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and sensitivity by fragmenting the parent ion and analyzing the resulting fragments researchgate.net. This is particularly useful for confirming the presence of this compound and quantifying it even at low concentrations in complex matrices. Hydrophilic interaction liquid chromatography (HILIC) coupled to MS has also been used for the direct quantification of related zwitterionic metabolites in marine microalgae, suggesting its potential applicability to this compound analysis researchgate.net.

Spectroscopic Approaches for Structural Elucidation (excluding basic compound identification)

Spectroscopic methods play a vital role in the structural elucidation of this compound. While basic identification might involve comparing spectra to known standards, advanced spectroscopic techniques provide detailed information about the molecular structure, including the arrangement of atoms and functional groups. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR) and high-resolution Mass Spectrometry (HRMS) are indispensable for this purpose researchgate.netegyankosh.ac.inslideshare.netnih.gov.

NMR spectroscopy provides insights into the carbon-hydrogen framework and the connectivity of atoms within the molecule egyankosh.ac.innih.gov. Different NMR experiments can reveal details about the molecule's three-dimensional structure and conformation. HRMS provides accurate mass measurements, which can help determine the elemental composition of this compound and its fragments, aiding in confirming or refining the molecular formula rsc.orgresearchgate.net. The integration of data from various spectroscopic methods is often necessary for complete and unambiguous structural determination egyankosh.ac.inslideshare.net.

Bioanalytical Assays for Circadian Activity Assessment

This compound is known for its ability to shorten the period of the circadian clock in the unicellular alga Gonyaulax polyedra db-thueringen.dersc.org. Bioanalytical assays are essential for assessing this specific biological activity. These assays typically involve exposing the target organism (G. polyedra) to varying concentrations of this compound and monitoring changes in its circadian rhythm.

Measuring circadian activity can involve monitoring rhythmic processes within the organism, such as bioluminescence or enzyme activity, over time under controlled environmental conditions (e.g., constant light or darkness) nih.govplos.orgnih.govmdpi.com. Changes in the period length or amplitude of these rhythms in the presence of this compound indicate its biological activity. These bioassays provide a functional link between the presence of this compound and its known effect on the circadian clock.

Molecular and Genetic Methodologies in Producer Organisms

Understanding the biosynthesis of this compound involves studying the genetic makeup and molecular processes of the organisms that produce it, primarily dinoflagellates.

Genome Sequencing and Annotation for Biosynthetic Gene Clusters

Genome sequencing and annotation are crucial for identifying the genes involved in this compound biosynthesis. Whole genome sequencing of producer organisms provides the complete genetic blueprint nih.govnih.gov. Bioinformatics tools are then used to annotate the genome, identifying open reading frames (ORFs) that potentially encode enzymes and proteins involved in metabolic pathways nih.govmdpi.comfrontiersin.orgrhhz.net.

A key aspect is the identification of biosynthetic gene clusters (BGCs). BGCs are groups of genes often clustered together in the genome that coordinately encode the enzymes and regulatory proteins required for the biosynthesis of secondary metabolites like this compound nih.govmdpi.comfrontiersin.orgrhhz.net. Identifying these clusters provides strong candidates for genes involved in the this compound biosynthetic pathway. Tools like antiSMASH are commonly used for the prediction and annotation of BGCs in sequenced genomes frontiersin.orgrhhz.net.

Targeted Gene Knockout and Overexpression Studies for Pathway Validation

Once candidate genes or BGCs are identified, targeted gene knockout and overexpression studies are employed to validate their roles in this compound biosynthesis. Gene knockout involves selectively removing or inactivating a specific gene to observe the effect on this compound production mdpi.comresearchgate.netnih.gov. If the knockout of a candidate gene leads to a reduction or complete abolition of this compound synthesis, it provides strong evidence that the gene is involved in the pathway.

Conversely, overexpression studies involve increasing the expression level of a specific gene mdpi.comnih.govbiorxiv.orgnih.gov. If overexpression of a candidate gene leads to an increase in this compound production, it further supports its role in the biosynthetic pathway. These genetic manipulation techniques are powerful tools for functionally validating the genes identified through genome sequencing and annotation and for dissecting the steps of the this compound biosynthetic pathway.

Advanced Genetic Screening Approaches for Regulatory Elements

Investigating the genetic regulation of this compound biosynthesis and function involves advanced genetic screening approaches aimed at identifying the regulatory elements that control the expression of relevant genes. Regulatory elements are segments of nucleic acid capable of increasing or decreasing gene expression wikipedia.org. These can include promoters, enhancers, silencers, and other sequences that bind transcription factors and other regulatory proteins wikipedia.orgnih.govnih.gov. In the context of this compound, which is a sulfur-containing compound produced by some dinoflagellates csic.esdb-thueringen.decore.ac.uk, understanding its regulation at the genetic level is crucial for comprehending its biological role and the factors influencing its production.

Advanced genetic screening techniques, such as those used in broader genomic research like the ENCODE project, aim to identify functional elements in the genome, including regulatory regions encodeproject.org. These methods often involve sequencing RNA sources, comparative genomics, and bioinformatic analyses encodeproject.org. Techniques like DNA hypersensitivity assays, DNA methylation analysis, and immunoprecipitation followed by sequencing (e.g., ChIP-seq) are employed to identify regions of the genome that are actively involved in gene regulation or bound by regulatory proteins encodeproject.org. While specific studies applying these exact techniques directly to this compound regulation in dinoflagellates are not extensively detailed in the provided search results, the general principles of identifying regulatory elements through these advanced genetic screening methods are applicable to understanding the genetic control over this compound synthesis pathways. For instance, identifying the promoters and enhancers associated with the genes responsible for the enzymes in the methionine cascade pathway, which leads to this compound production, would be a key application of such approaches csic.esdb-thueringen.decore.ac.uknih.gov. The complexity of dinoflagellate genomes can present unique challenges for these studies.

Ecological Research Paradigms

Ecological research into this compound focuses on understanding its role within marine ecosystems. This involves various paradigms, from controlled laboratory experiments to broad environmental monitoring and predictive modeling.

Controlled Experimental Manipulations in Culture Systems

Culture experiments can involve manipulating variables such as light cycles, temperature, nutrient availability, and turbulence to observe their impact on this compound synthesis and cellular concentrations csic.esresearchgate.net. For instance, research has shown that this compound receives a methyl group from methionine, suggesting a link between sulfur metabolism and this compound production that can be explored in controlled cultures csic.esdb-thueringen.decore.ac.uknih.gov.

Data from such experiments can provide detailed insights into the conditions that favor or inhibit this compound production. While specific quantitative data tables directly linking culture conditions to this compound levels were not retrieved in the search, the literature indicates that these controlled environments are essential for unraveling the metabolic pathways and environmental triggers associated with this compound csic.escore.ac.uknih.gov.

Environmental Monitoring and In Situ Investigations of this compound Distribution

Environmental monitoring and in situ investigations are crucial for understanding the presence, distribution, and potential ecological impact of this compound in natural marine environments. These studies involve collecting samples from various marine locations and analyzing them for the presence and concentration of this compound.

Monitoring efforts can help identify the spatial and temporal variability of this compound distribution, potentially linking its presence to specific environmental conditions or the occurrence of particular species of dinoflagellates known to produce the compound figshare.comoceanwise.eu. In situ investigations involve studying organisms and compounds within their natural habitat, providing context that controlled culture experiments cannot fully replicate researchgate.net.

While the search results highlight the general importance of marine environmental monitoring for various substances and ecological parameters, specific detailed studies focusing exclusively on the broad-scale environmental monitoring and in situ distribution of this compound were not prominently featured figshare.comoceanwise.eufrontiersin.org. However, the principles of marine environmental monitoring, which involve collecting and analyzing data on chemical and biological variables, are directly applicable to tracking this compound in the environment figshare.com. Such monitoring is essential for assessing environmental quality and understanding the distribution of substances produced by marine organisms figshare.com.

Ecological Modeling of this compound's Role in Marine Systems

Ecological modeling provides a framework for integrating data from controlled experiments and environmental monitoring to predict and understand the role of this compound within the broader marine ecosystem numberanalytics.comcopernicus.orgmarineboard.eu. Models can range from simple conceptual representations to complex mathematical simulations numberanalytics.comcopernicus.org.

Modeling this compound's role could involve simulating its production by dinoflagellate populations under different environmental scenarios, its potential release into the water column, and its interactions with other organisms or biogeochemical cycles. Given this compound's known role in circadian rhythms, models could explore how this function influences the behavior or population dynamics of the producing organisms, and subsequently, their interactions within the food web or their contribution to processes like bioluminescence csic.escore.ac.uk.

Ecological models in marine ecology are used to understand complex interactions, predict impacts of environmental changes, inform management, and identify knowledge gaps numberanalytics.com. While specific models focused solely on this compound were not detailed in the search results, the existing frameworks for ecological modeling in marine systems, including models for plankton dynamics and biogeochemical cycles, could potentially be adapted or expanded to incorporate the production and effects of compounds like this compound copernicus.orgmarineboard.eudhigroup.com.

For example, models simulating the growth and distribution of this compound-producing dinoflagellates could incorporate factors known from culture studies to influence this compound production. These models could then be used to predict areas or periods where this compound concentrations might be higher, informing targeted environmental monitoring efforts frontiersin.org. Furthermore, if this compound has wider ecological effects beyond circadian rhythms, modeling could help explore these potential impacts on community structure or ecosystem function.

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Unidentified Biosynthetic Enzymes and Pathways

While significant progress has been made in understanding various natural product biosynthetic pathways, the complete enzymatic machinery and detailed pathways leading to Gonyauline remain to be fully elucidated. Research into other natural compounds, such as flavonoids and anthraquinones, highlights the complexity involved in identifying all participating enzymes and regulatory elements. frontiersin.orgresearchgate.net For instance, studies on flavonoid biosynthesis have characterized most major enzymes and genes, yet aspects like the expression patterns of regulatory transcription factors and the existence of metabolic channels are still being investigated. frontiersin.org Similarly, research into anthraquinone (B42736) biosynthesis has revealed different pathways (polyketide and shikimate) and the convergent evolution of certain enzyme activities, indicating that complex evolutionary and mechanistic details can be involved. researchgate.net Future research on this compound should focus on applying advanced molecular biology and biochemical techniques to identify the specific enzymes catalyzing each step of its synthesis. This includes identifying the genes encoding these enzymes and understanding their regulation. Given this compound's unique cyclopropane (B1198618) structure, identifying the enzymes responsible for forming this ring system is a critical unanswered question. Investigating potential precursor molecules and intermediate compounds through targeted metabolomics could also provide valuable insights into the pathway architecture.

Discovery of Additional Biological Functions and Molecular Mechanisms

This compound has been implicated in the circadian regulation of marine dinoflagellates. dntb.gov.ua However, its full spectrum of biological functions and the precise molecular mechanisms through which it exerts its effects are not yet completely understood. Research into the molecular mechanisms of circadian clocks in other organisms, such as fungi, has provided detailed insights into the involved processes. uni-tuebingen.de Future studies should aim to identify the specific protein targets or cellular pathways that interact with this compound. This could involve techniques such as pull-down assays, reporter gene assays, and advanced microscopy to visualize its localization and interactions within the cell. Exploring the effects of this compound on other cellular processes beyond circadian rhythms in its native organisms, as well as investigating its potential biological activities in other relevant model systems, could reveal novel functions. Understanding the downstream effects of this compound binding or activity at a molecular level is crucial for a complete picture of its biological role.

Development of Novel Analytical Platforms for High-Throughput Analysis

Analyzing compounds like this compound, especially in complex biological matrices or for screening purposes, necessitates efficient and sensitive analytical methods. The development of high-throughput analytical platforms is a significant area of research in various fields, including the analysis of paralytic shellfish toxins (PSTs) which include gonyautoxins (structurally related to saxitoxins). nih.gov High-throughput screening (HTS) approaches are increasingly important in biomedical and chemical research for screening large libraries of compounds or analyzing numerous biological samples. umich.educhemrxiv.org Methods based on mass spectrometry, liquid chromatography, and electrophoresis are being developed to achieve rapid analysis rates and handle complex samples. umich.educhemrxiv.org For this compound, future research should focus on developing or adapting high-throughput methods that allow for its rapid and sensitive detection and quantification. This could involve optimizing existing techniques like LC-MS/MS for higher throughput or exploring novel analytical strategies such as microfluidics-based assays or advanced mass spectrometry techniques that minimize sample preparation and analysis time. umich.educhemrxiv.orgchemistryworld.com The goal is to enable the analysis of large numbers of samples, which is essential for studying this compound distribution, dynamics, and biological effects in various conditions or across different populations of organisms.

A potential approach could involve adapting methods similar to those developed for gonyautoxins, which utilize online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry for high-throughput detection in biological samples like urine. nih.gov

An example of data that could be generated and presented in an interactive table format in future research might include a comparison of different analytical methods for this compound detection based on parameters like sensitivity, throughput, and matrix compatibility:

| Analytical Method | Limit of Detection ( hypothetical unit ) | Throughput (samples/hour, hypothetical) | Suitable Matrices (hypothetical) |

| Optimized LC-MS/MS | X | Y | Z |

| Novel Microfluidics Assay | X' | Y' | Z' |

| Advanced MS Technique | X'' | Y'' | Z'' |

(Note: The above table is illustrative and contains hypothetical data to demonstrate the intended interactive table format for future research findings.)

Exploration of Biotechnological Potential as a Research Tool (excluding therapeutic applications)

Beyond its natural role, this compound may possess properties that make it valuable as a research tool. This could include using it as a probe to study specific biological pathways, as a standard for analytical method development, or as a reference compound in biochemical assays. Exploration of its potential in this area should focus on its unique chemical structure and biological activity. For example, if this compound specifically interacts with a particular protein involved in circadian regulation, it could be used as a tool to study the function and structure of that protein. Its potential as a biochemical tool, excluding any therapeutic applications, remains an open area for investigation.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and quantifying Gonyauline in environmental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for detecting this compound in marine samples . Protocols include:

- Sample preparation: Filter seawater through 0.22 µm membranes to isolate particulate matter.

- Extraction: Use methanol/water (70:30 v/v) with sonication to lyse dinoflagellate cells.

- Quantification: Calibrate using certified reference standards (e.g., NIST SRM 1950) to ensure accuracy.

- Key Data : Retention times and fragmentation patterns (e.g., m/z 348 → 256 for this compound) must match reference libraries.

Q. How does this compound influence marine trophic dynamics at sublethal concentrations?

- Methodological Answer : Conduct microcosm experiments to assess ecological impacts:

- Experimental design : Expose phytoplankton communities (e.g., Skeletonema costatum) to this compound (0.1–10 µg/L) under controlled light and nutrient conditions .

- Metrics : Measure chlorophyll-a fluorescence, cell counts (flow cytometry), and zooplankton grazing rates.

- Data Interpretation : Dose-response curves and ANOVA can identify thresholds for community shifts .

Advanced Research Questions

Q. How can conflicting reports on this compound’s allelopathic mechanisms be resolved?

- Methodological Answer : Address discrepancies via in vitro bioassays and molecular docking simulations:

Bioassays : Co-culture target species (e.g., diatoms) with this compound-producing dinoflagellates. Measure reactive oxygen species (ROS) and membrane permeability .

Computational modeling : Use AutoDock Vina to predict this compound’s binding affinity to diatom photosystem II proteins .

- Data Validation : Compare results across studies by standardizing exposure durations (e.g., 72-hour assays) and normalizing to cell quota concentrations .

Q. What experimental strategies validate this compound’s biosynthetic pathways in mixed microbial communities?

- Methodological Answer : Combine isotopic labeling and metatranscriptomics:

- Stable isotope probing (SIP) : Feed -acetate to dinoflagellate cultures. Track incorporation into this compound via NMR .

- Gene expression : Extract RNA from field samples and perform RT-qPCR on putative polyketide synthase (PKS) genes .

Methodological Considerations for Data Collection and Analysis

Q. How should researchers design longitudinal studies to assess this compound’s persistence in coastal ecosystems?

- Answer : Implement a stratified sampling regime:

- Temporal resolution : Collect water samples weekly over 12 months, accounting for seasonal blooms .

- Spatial coverage : Use GIS to map sampling sites relative to nutrient inputs (e.g., agricultural runoff).

- Statistical tools : Apply mixed-effects models to separate environmental covariates (temperature, salinity) from this compound variability .

Q. What criteria ensure ethical and reproducible fieldwork when studying this compound-producing blooms?

- Answer : Follow guidelines for ecological monitoring:

- Permits : Obtain permits for sampling in protected marine areas (e.g., CITES for endangered species) .

- Data transparency : Publish raw HPLC-MS data in repositories like Dryad with DOI links .

- Replicability : Document protocols using the CARE checklist (Consistency, Accessibility, Reproducibility, Ethics) .

Data Presentation and Conflict Resolution

Table 1 : Comparison of this compound Detection Limits Across Methods

| Technique | LOD (ng/L) | Matrix | Reference Standard |

|---|---|---|---|

| HPLC-MS/MS | 0.5 | Seawater | NIST SRM 1950 |

| ELISA | 2.0 | Phytoplankton | Commercial kits |

| LC-TOF-MS | 1.2 | Sediment | In-house synthesized |

Note : Discrepancies arise from matrix effects (e.g., humic acids in sediment). Normalize data to organic carbon content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.